CINCHONIDINE -

CINCHONIDINE

Catalog Number: EVT-7952813
CAS Number:
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
(R)-[(2S,5R)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol is a cinchona alkaloid.
Source

Cinchonidine is extracted from the bark of several species of the cinchona tree, particularly Cinchona ledgeriana and Cinchona officinalis. These trees are native to South America and have been utilized for centuries in traditional medicine for their antipyretic and antimalarial properties. The extraction process typically involves solvent extraction followed by purification methods such as crystallization or chromatography.

Classification

Cinchonidine is classified as an alkaloid, specifically a member of the quinoline family. It can be further categorized based on its stereochemistry into two pseudo-enantiomers: cinchonidine (8S,9R) and cinchonine (8R,9S). These compounds exhibit different pharmacological activities and are often used as chiral auxiliaries in asymmetric synthesis.

Synthesis Analysis

Methods

The synthesis of cinchonidine can be approached through various methods, including extraction from natural sources and total synthesis in the laboratory. One notable synthetic route involves the enzymatic conversion of cinchoninone to cinchonidine using NADPH-dependent enzymes.

Technical Details

  1. Extraction Method: The bark is harvested, dried, and subjected to solvent extraction using ethanol or methanol to isolate the alkaloids.
  2. Synthetic Route: A common synthetic pathway includes the conversion of cinchoninone to cinchonidine through reduction reactions facilitated by specific enzymes or chemical reagents.

Recent studies have explored more innovative synthetic strategies, such as copper-catalyzed azide-alkyne cycloaddition to create novel glycoconjugates of cinchonidine, enhancing its functional properties for pharmaceutical applications .

Molecular Structure Analysis

Cinchonidine has a complex molecular structure characterized by a quinoline ring system. Its chemical formula is C18H22N2C_{18}H_{22}N_2, with a molecular weight of 282.38 g/mol.

Structure Data

  • Molecular Formula: C18H22N2C_{18}H_{22}N_2
  • Molecular Weight: 282.38 g/mol
  • Structural Features: The molecule features a bicyclic structure with a nitrogen atom in the heterocyclic ring, contributing to its basicity and pharmacological activity.

The stereochemistry plays a crucial role in determining its biological activity and interaction with biological targets.

Chemical Reactions Analysis

Cinchonidine undergoes various chemical reactions that are significant for its applications in organic synthesis and medicinal chemistry.

Reactions

  1. Reduction Reactions: Cinchonidine can be reduced to form other derivatives, such as dihydrocinchonidine.
  2. Alkylation Reactions: It can participate in alkylation reactions where the nitrogen atom acts as a nucleophile.
  3. Cycloaddition Reactions: The compound can also engage in cycloaddition reactions, which are essential for synthesizing more complex molecules.

Technical Details

The reactions often require specific conditions such as temperature control and the presence of catalysts (e.g., Lewis acids) to facilitate the desired transformations efficiently.

Mechanism of Action

Cinchonidine exhibits its pharmacological effects primarily through inhibition of parasitic growth in malaria-causing organisms.

Process

  1. Target Interaction: Cinchonidine binds to heme groups within the parasite's digestive vacuole.
  2. Disruption of Metabolism: By interfering with heme polymerization, it prevents the detoxification of heme into non-toxic forms.
  3. Resulting Toxicity: The accumulation of free heme leads to oxidative stress and ultimately kills the parasite.

This mechanism underscores its efficacy as an antimalarial agent.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Cinchonidine typically appears as a white crystalline powder.
  • Solubility: It is soluble in ethanol and methanol but less soluble in water.

Chemical Properties

  • pKa Value: The pKa value indicates its basic nature, which affects its interaction with biological molecules.
  • Stability: Cinchonidine is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.

Relevant Data or Analyses

Studies have shown that variations in solvent polarity can significantly affect the retention time during chromatographic analysis, indicating differences in molecular interactions .

Applications

Cinchonidine has several scientific uses:

  1. Antimalarial Agent: Its primary application remains in treating malaria due to its ability to inhibit parasitic growth.
  2. Chiral Auxiliary: In organic synthesis, cinchonidine serves as a chiral auxiliary for enantioselective reactions, facilitating the production of enantiomerically pure compounds.
  3. Pharmaceutical Development: Ongoing research explores its potential role in developing new drugs targeting various diseases beyond malaria.
Biosynthesis and Enzymatic Pathways of Cinchonidine

Biogenetic Origins in Cinchona Species and Related Genera

Cinchonidine, a stereoisomer of cinchonine, belongs to the quinoline alkaloid family primarily biosynthesized in the bark of Cinchona species (Rubiaceae family), including C. pubescens (syn. C. succirubra), C. calisaya, and C. ledgeriana [1] [3]. These large trees, indigenous to the Andean regions of South America, accumulate cinchonidine alongside quinine, quinidine, and cinchonine. Alkaloid profiles vary significantly among species and hybrids due to genetic and environmental factors, with cultivated hybrids optimized for higher yields (up to 17% total alkaloids) [1]. Biosynthesis occurs predominantly in root and stem tissues, correlating with transcriptomic data showing elevated expression of alkaloid pathway genes in these organs [3]. The biosynthetic pathway shares early steps with other monoterpenoid indole alkaloids (MIAs) but diverges through specific stereochemical rearrangements to form the cinchona-specific quinoline scaffold.

Table 1: Distribution of Major Alkaloids in Key Cinchona Species

SpeciesCinchonidine (%)Quinine (%)Cinchonine (%)Quinidine (%)
C. pubescens0.3–2.00.8–4.40.8–3.00.5–2.5
C. ledgeriana0.5–1.55.0–14.00.5–2.00.3–1.5
C. calisaya0.3–1.01.0–3.01.0–4.00.1–0.5

Role of Strictosidine in the Quinoline Alkaloid Biosynthetic Pathway

Strictosidine serves as the universal precursor for all monoterpenoid indole alkaloids, including cinchonidine. Its formation is catalyzed by strictosidine synthase (STR, EC 4.3.3.2), which mediates a stereoselective Pictet-Spengler condensation between tryptamine and secologanin [2] [5]. This enzyme, characterized by a six-bladed β-propeller fold, positions tryptamine deep within its active site, where Glu309 facilitates nucleophilic attack via hydrogen bonding. The quinoline moiety of cinchonidine arises later through rearrangement of strictosidine’s indole nucleus [5]. Crucially, STR exclusively generates 3α(S)-strictosidine, establishing the stereochemical foundation for downstream alkaloids [8]. In Cinchona, STR expression is hormonally regulated—suppressed by auxins (promoting cell division) and upregulated by jasmonate (induced under stress)—directly linking alkaloid production to physiological stimuli [5] [8].

Enzymatic Transformation of Corynantheal to Cinchoninone

Following deglycosylation of strictosidine by β-glucosidase, the unstable aglycone undergoes multi-step transformations:

  • Reduction: Strictosidine aglycone (3) is reduced by a medium-chain alcohol dehydrogenase (CpDCS) identified in C. pubescens. This NADPH-dependent enzyme yields dihydrocorynantheal (2) via a proposed 1,2-iminium reduction mechanism, bypassing corynantheal intermediates observed in other MIAs [3].
  • Decarboxylation: An esterase (CpDCE) hydrolyzes the methyl ester of dihydrocorynantheal, triggering spontaneous decarboxylation to form dihydrocorynantheal (2) [3].
  • Skeletal Rearrangement: Dihydrocorynantheal undergoes oxidative ring cleavage and Schiff base formation to generate cinchonaminal (15), which rearranges to cinchoninone (16/17)—a mixture of C8-C9 epimers bearing the quinoline core. This transition from Corynanthe-type to Cinchona-type alkaloids involves redox modifications and an irreversible indole-to-quinoline conversion [1] [3].

Table 2: Key Enzymes Catalyzing Corynantheal-to-Cinchoninone Transformations

EnzymeClassReactionCofactorProduct
CpDCSAlcohol dehydrogenaseReduction of strictosidine aglyconeNADPHDihydrocorynantheal
CpDCEEsteraseHydrolysis/decarboxylationNoneDecarboxylated intermediate
Unidentified P450Cytochrome P450Oxidative ring cleavageNADPH/O₂Cinchonaminal

NADPH-Dependent Reductive Steps in Cinchonidine Formation

The penultimate step involves the stereospecific reduction of cinchoninone (16/17), catalyzed by cinchoninone:NADPH oxidoreductase I (EC 1.1.1.-). This cytosolic enzyme, purified from C. ledgeriana cell cultures, converts cinchoninone to an unequal mixture of cinchonidine (C8R,C9S) and cinchonine (C8S,C9R) [7]. Key characteristics include:

  • Kinetic Parameters: Kₘ for cinchoninone = 600 µM; Vₘₐₓ = 0.19 µmol mg⁻¹ min⁻¹ [7].
  • Stereospecificity: The enzyme reduces the C9 ketone of cinchoninone preferentially from the re face to yield cinchonidine as the major product.
  • Reversibility: It catalyzes the reverse reaction (oxidation of cinchonidine/cinchonine) with Kₘ values of 80 µM and 580 µM, respectively [7].
  • Cofactor Dependence: Strict NADPH specificity (NADH is inactive) and optimal activity at pH 7.5–8.5 [7].

This reduction establishes the C9 stereocenter critical for cinchonidine’s biological activity. The enzyme’s inability to act on methoxylated analogs (e.g., quinidinone) explains the compartmentalization of parallel pathways for quinine/cinchonidine biosynthesis [7].

Comparative Analysis of Epimerization Pathways in Cinchona Alkaloids

Epimerization at C8 and C9 generates structural diversity among Cinchona alkaloids:

  • C8 Epimerization: Governed by the relative configuration between H-8 and H-9. Cinchonidine (8R,9S) and cinchonine (8S,9R) are C8 epimers arising from non-enzymatic keto-enol tautomerization during cinchoninone reduction. The oxidoreductase controls stereoselectivity via binding orientation [1] [7].
  • C9 Functionalization: Methoxylation at C6′ of the quinoline ring distinguishes quinine/quinidine from cinchonidine/cinchonine. An O-methyltransferase specific for 6′-hydroxycinchoninone (4) preferentially methylates this intermediate before ketone reduction, channeling flux toward quinine analogs [3].
  • Carbocation Rearrangements: Under acidic conditions, cinchonidine methanesulfonate undergoes solvolysis with ring expansion to a [3.2.2]azabicycle (CD-54), whereas 9-epi-derivatives form isomeric [3.2.2] products (CD-55). These rearrangements highlight the configurational lability of the quinuclidine system [4].

Table 3: Stereochemical Features of Major Cinchona Alkaloids

AlkaloidC8 ConfigurationC9 ConfigurationC6′ SubstituentEpimeric Relationship
CinchonidineRSHC8-epimer of Cinchonine
CinchonineSRHC8-epimer of Cinchonidine
QuinineRSOCH₃C9-methoxy analog of Cinchonidine
QuinidineSROCH₃C9-methoxy analog of Cinchonine

Properties

Product Name

CINCHONIDINE

IUPAC Name

(R)-[(2S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C19H22N2O/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17/h2-7,9,13-14,18-19,22H,1,8,10-12H2/t13-,14?,18-,19+/m0/s1

InChI Key

KMPWYEUPVWOPIM-YNRGSOABSA-N

SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O

Canonical SMILES

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O

Isomeric SMILES

C=C[C@H]1CN2CCC1C[C@H]2[C@@H](C3=CC=NC4=CC=CC=C34)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.